Cgs 26303 - 154116-31-1

Cgs 26303

Catalog Number: EVT-1553788
CAS Number: 154116-31-1
Molecular Formula: C16H18N5O3P
Molecular Weight: 359.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CGS 26303 is a synthetic compound known for its role as a peptidase inhibitor, particularly targeting endothelin converting enzyme-1 (ECE-1) and neutral endopeptidase (NEP). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, especially in cardiovascular diseases. CGS 26303 is classified as a non-peptidic inhibitor, which distinguishes it from other peptide-based inhibitors.

Source

The compound was developed by the pharmaceutical company Ciba-Geigy, now part of Novartis. Its development was aimed at exploring new avenues for treating conditions related to the endothelin system, which plays a crucial role in vascular biology and pathology.

Classification

CGS 26303 is classified under the category of peptidase inhibitors and more specifically as a dual inhibitor of ECE-1 and NEP. This classification highlights its mechanism of action and therapeutic potential in modulating peptide signaling pathways.

Synthesis Analysis

Methods

The synthesis of CGS 26303 typically involves multi-step organic synthesis techniques. Key methods include:

  1. Phosphonate Chemistry: The synthesis begins with the preparation of phosphonate intermediates, which are crucial for constructing the core structure of CGS 26303.
  2. Solid-Phase Synthesis: This method allows for efficient assembly of the compound by attaching building blocks to a solid support, facilitating purification and characterization.
  3. Reactions Involving Imidazole Derivatives: These reactions are integral to forming the imidazophosphonate structure that characterizes CGS 26303.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

CGS 26303 features a complex molecular architecture that includes:

  • An imidazole ring
  • A phosphonate group
  • A unique arrangement of substituents that enhance its inhibitory activity against target enzymes.

Data

The molecular formula for CGS 26303 is C₁₃H₁₅N₃O₄P, with a molecular weight of approximately 305.25 g/mol. Its structural representation can be depicted using chemical drawing software to visualize the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions

CGS 26303 primarily engages in competitive inhibition against ECE-1 and NEP. The compound binds to the active site of these enzymes, blocking substrate access and thereby inhibiting their catalytic activity.

Technical Details

The kinetics of inhibition can be characterized using various assays that measure enzyme activity in the presence of varying concentrations of CGS 26303. These studies typically reveal that CGS 26303 exhibits a dose-dependent inhibition profile, indicating its potential utility in therapeutic applications.

Mechanism of Action

Process

The mechanism by which CGS 26303 exerts its effects involves:

  1. Inhibition of Endothelin Converting Enzyme-1: By inhibiting ECE-1, CGS 26303 reduces the production of endothelin-1, a potent vasoconstrictor implicated in hypertension and heart failure.
  2. Modulation of Atrial Natriuretic Peptide Levels: The inhibition of NEP leads to increased levels of atrial natriuretic peptide, promoting vasodilation and natriuresis.

Data

Experimental studies have shown that treatment with CGS 26303 results in significant changes in endothelial cell function, including increased expression levels of ECE-1 mRNA and protein in response to various stimuli.

Physical and Chemical Properties Analysis

Physical Properties

CGS 26303 is typically presented as a white to off-white solid. Its solubility characteristics vary based on solvent choice but generally exhibit moderate solubility in polar solvents.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often include spectroscopic methods (NMR, IR) to elucidate functional groups and confirm structural integrity.

Applications

Scientific Uses

CGS 26303 has been investigated for various applications including:

  • Cardiovascular Research: Its role in modulating endothelin levels makes it a candidate for studying hypertension and heart failure therapies.
  • Pharmacological Studies: As a dual inhibitor, it serves as a valuable tool for elucidating the roles of ECE-1 and NEP in physiological processes.
  • Drug Development: Ongoing research aims to optimize CGS 26303 derivatives for enhanced efficacy and selectivity against target enzymes.
Introduction to CGS 26303

CGS 26303 (C₁₆H₁₈N₅O₃P; MW 359.32 g/mol; CAS 154116-31-1) is a non-peptidic dual-function inhibitor with significant therapeutic potential in cardiovascular and renal diseases [1] [5]. Its development marked a strategic shift from peptide-based inhibitors, offering enhanced metabolic stability and oral bioavailability. The compound’s core structure integrates a phosphinic acid moiety critical for zinc coordination in enzyme active sites, enabling potent inhibition of two key metalloproteases: neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE) [2] [7]. This pharmacological profile allows CGS 26303 to simultaneously modulate vasoactive peptide systems—specifically, potentiating natriuretic peptides while suppressing endothelin-1 (ET-1) formation.

Pharmacological Classification and Dual Inhibition Profile

CGS 26303 is classified as a dual ECE/NEP inhibitor, targeting two zinc metalloproteases central to cardiovascular homeostasis:

  • Neutral Endopeptidase (NEP) Inhibition: NEP (EC 3.4.24.11) degrades vasodilatory peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). CGS 26303 inhibits NEP with an IC₅₀ of ~20 nM, increasing circulating ANP levels by protecting it from enzymatic cleavage. This enhances diuresis, natriuresis, and vasodilation [1] [4].
  • Endothelin-Converting Enzyme (ECE) Inhibition: ECE-1 catalyzes the conversion of big endothelin-1 (big ET-1) to the potent vasoconstrictor ET-1. CGS 26303 inhibits ECE-1 with an IC₅₀ of 410 nM, reducing ET-1 synthesis and mitigating vasoconstriction and vascular remodeling [2] [7].

Table 1: Enzymatic Targets and Inhibitory Potency of CGS 26303

Target EnzymeSubstrateBiological ConsequenceIC₅₀ (nM)
NEP 24.11ANP, BNP, CGRPVasodilation, natriuresis20
ECE-1Big endothelin-1Reduced vasoconstriction410
ACEAngiotensin INo significant inhibition>10,000

The dual mechanism creates a synergistic cardiovascular effect: NEP inhibition counters volume/pressure overload, while ECE inhibition attenuates pathological hypertrophy and fibrosis [4] [9]. Unlike selective NEP inhibitors (e.g., thiorphan), CGS 26303 significantly reduces ET-1–mediated pathologies in vivo, as validated in spontaneously hypertensive rat (SHR) models where it lowered mean arterial pressure by 25–30% after chronic administration [2] [7].

Historical Development and Structural Evolution

The development of CGS 26303 responded to limitations of early metalloprotease inhibitors:

  • Peptidic Inhibitors (e.g., Phosphoramidon): High potency but poor oral bioavailability and metabolic instability [7].
  • First-Generation Non-Peptidic Inhibitors (e.g., CGS 24592): Selective for NEP but lacked ECE inhibition, limiting efficacy in ET-1–dominant pathologies [2].

CGS 26303 emerged from systematic structure-activity relationship (SAR) studies focused on:

  • Zinc-Binding Groups (ZBGs): Replacement of thiol groups (e.g., in earlier inhibitors) with phosphinic acid (PO₂⁻) enhanced selectivity for NEP/ECE over angiotensin-converting enzyme (ACE) [7].
  • Hydrophobic Pharmacophores: Biphenyl moieties improved membrane permeability and target engagement [1].
  • Scaffold Rigidity: Constrained diaminopropionic acid backbone reduced off-target interactions [7].

Structural Formula:

C₁₆H₁₈N₅O₃P  Phosphinic acid core linked to biphenylmethyl and N-aryl substituents  

This optimization yielded a molecule with balanced potency against NEP and ECE-1, oral activity, and sustained target engagement in vivo [2] [7].

Role in Endothelin and Natriuretic Peptide Systems

CGS 26303 uniquely interfaces with two counterregulatory peptide systems:

Endothelin System Regulation

  • Big ET-1 Accumulation: By inhibiting ECE-1, CGS 26303 causes intracellular accumulation of big ET-1 in endothelial cells (25 μM, 16-hour exposure). This upregulates ECE-1 gene transcription via a feedback loop independent of ET receptor activation, as confirmed by:
  • 2.5-fold increase in ECE-1 promoter activity [9].
  • Cycloheximide-sensitive induction of ECE-1 mRNA and protein [4] [9].
  • Pathophysiological Implications: Chronic ECE inhibition reduces ET-1–driven vascular hypertrophy and bronchoconstriction. In pulmonary hypertension models, this attenuates right ventricular hypertrophy by 40% [4] [6].

Natriuretic Peptide Potentiation

  • ANP Stabilization: CGS 26303 protects ANP from degradation, elevating plasma ANP 3-fold in SHR models. This activates guanylyl cyclase (GC-A) receptors, inducing cGMP-mediated vasodilation [1] [2].
  • Renal Effects: Enhanced ANP activity promotes sodium excretion and glomerular filtration rate (GFR), counteracting volume overload in heart failure [4].

Therapeutic Implications in Preclinical Models

  • Congenital Diaphragmatic Hernia (CDH): In nitrofen-induced CDH rats, maternal CGS 26303 administration (50 mg/kg BID) increased neonatal survival by 13% and lung weight-to-body weight ratio by 13%, indicating attenuated pulmonary hypoplasia. Survival time in severe CDH pups increased from 26 to 66 minutes (P < 0.01) [3] [6].
  • Cardiovascular Remodeling: Chronic treatment in SHRs reduced left ventricular hypertrophy by 30% and cardiac fibrosis by 45%, exceeding effects of selective NEP inhibitors [2] [7].

Table 2: Preclinical Efficacy of CGS 26303 in Disease Models

Disease ModelDose/RegimenKey EffectsReference
Spontaneously Hypertensive Rats30 mg/kg/day × 8 weeks↓ MAP 28%; ↓ LV mass 30%; ↓ ET-1 50% [2]
Nitrofen-Induced CDH (Rat)50 mg/kg BID × GD12–21↑ Survival 13%; ↑ Lung index 13% [6]
Heart Failure (Dog)10 mg/kg PO↑ Cardiac output 22%; ↓ Pulmonary wedge pressure [4]

Molecular Crosstalk

The dual inhibition creates interconnected effects:

  • NEP inhibition increases bradykinin, which stimulates ET-1 production—a effect counteracted by ECE inhibition [9].
  • ANP-induced cGMP suppresses ET-1 synthesis in vascular smooth muscle cells [4].

Properties

CAS Number

154116-31-1

Product Name

Cgs 26303

IUPAC Name

[[(1S)-2-(4-phenylphenyl)-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid

Molecular Formula

C16H18N5O3P

Molecular Weight

359.32 g/mol

InChI

InChI=1S/C16H18N5O3P/c22-25(23,24)11-17-15(16-18-20-21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H2,22,23,24)(H,18,19,20,21)/t15-/m0/s1

InChI Key

UUMKQZVEZSXWBY-HNNXBMFYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(O)O

Synonyms

(S)-2-biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminomethyl phosphonic acid
CGS 26303
CGS-26303

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C3=NNN=N3)NCP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.